molecular formula C5H9NO3 B1278287 (S)-2-Amino-2-(oxetan-3-yl)acetic acid CAS No. 394653-46-4

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

Cat. No. B1278287
M. Wt: 131.13 g/mol
InChI Key: RMQBFQWTJJLVRW-BYPYZUCNSA-N
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Description

“(S)-2-Amino-2-(oxetan-3-yl)acetic acid” is a chemical compound that contains an oxetane ring, which is a four-membered cyclic ether . The compound also contains an amino group and a carboxylic acid group .


Synthesis Analysis

The synthesis of oxetane derivatives, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, has been a subject of numerous studies . The methods are generally clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” includes an oxetane ring, an amino group, and a carboxylic acid group . The InChI code for this compound is 1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) .


Chemical Reactions Analysis

Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have been known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” include a molecular weight of 231.25 g/mol . The compound is a white to yellow solid .

Scientific Research Applications

  • Medicinal Chemistry and Drug Design
    • Summary of Application: The oxetane ring in “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” serves as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group .
    • Methods of Application: A set of model compounds has been designed, synthesized, and evaluated for physicochemical properties .
    • Results or Outcomes: The data suggest that oxetan-3-ol, thietan-3-ol, and related structures hold promise as isosteric replacements of the carboxylic acid moiety .
  • Synthetic Intermediate in Organic Chemistry

    • Summary of Application: The oxetane ring in “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” can undergo ring-opening reactions, making it a valuable synthetic intermediate in organic chemistry .
    • Methods of Application: The oxetane ring can be opened under various conditions, such as acidic or basic conditions, or in the presence of nucleophiles .
    • Results or Outcomes: The ring-opening of oxetanes can lead to a variety of products, depending on the reaction conditions and the nucleophile used .
  • Drug Discovery and Medicinal Chemistry

    • Summary of Application: Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have been increasingly used in drug discovery due to their influence on physicochemical properties .
    • Methods of Application: Oxetanes can be incorporated into drug molecules to improve their properties, such as solubility, stability, and bioavailability .
    • Results or Outcomes: Several oxetane-containing compounds have been reported in recent patents for medicinal chemistry applications .
  • Pharmaceutical Intermediate

    • Summary of Application: “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” can be used as an intermediate in the synthesis of various pharmaceutical compounds .
    • Methods of Application: This compound can be used in various synthetic routes to produce a variety of pharmaceuticals .
    • Results or Outcomes: The specific outcomes depend on the particular pharmaceutical compound being synthesized .
  • Material Science

    • Summary of Application: Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have unique properties that make them useful in material science .
    • Methods of Application: Oxetanes can be incorporated into polymers to improve their properties, such as flexibility, durability, and heat resistance .
    • Results or Outcomes: The incorporation of oxetanes into polymers can lead to materials with improved performance .
  • Biochemistry

    • Summary of Application: Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, can be used in biochemical research, particularly in the study of protein structure and function .
    • Methods of Application: This compound can be incorporated into peptides and proteins to study their structure and function .
    • Results or Outcomes: The incorporation of this compound into peptides and proteins can provide valuable insights into their structure and function .

Future Directions

The future directions of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” and similar compounds lie in their potential applications in medicinal chemistry. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years .

properties

IUPAC Name

(2S)-2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

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